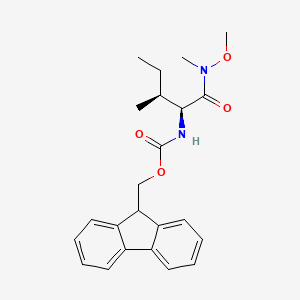

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

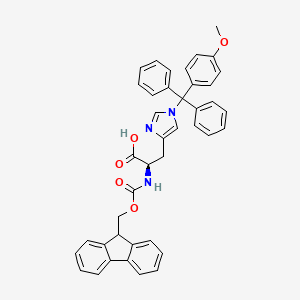

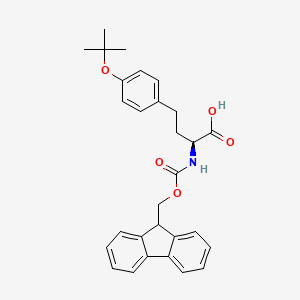

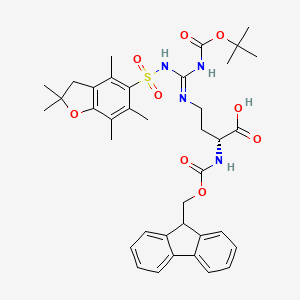

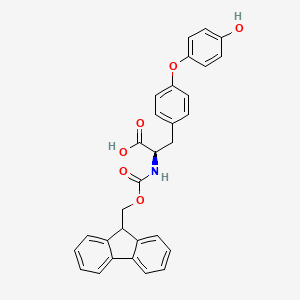

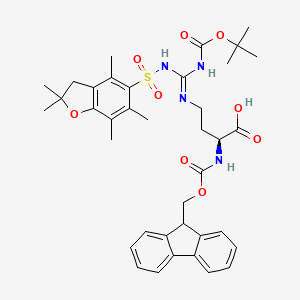

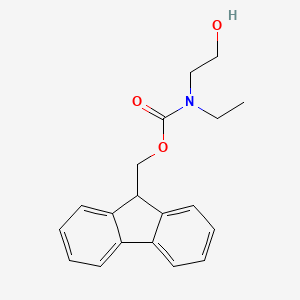

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl) amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction leads to the formation of small amounts of Fmoc-dipeptide, which are difficult to eliminate by crystallization . An alternative way to prepare Fmoc-amino-acids involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is used in the scientific research field for a variety of applications. It is often used in peptide synthesis, as it is a stable and reactive building block for peptide chains. It is also used in bioconjugation reactions, as it can be used to link biomolecules to other molecules. In addition, it is used in drug discovery, as it can be used to link drugs to other molecules. Finally, it is used in the study of protein structure, as it can be used to link proteins to other molecules.

Mechanism of Action

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is a reactive molecule and can be used in a variety of reactions. In peptide synthesis, it can be used to link amino acids together to form a peptide chain. In bioconjugation reactions, it can be used to link biomolecules to other molecules. In drug discovery, it can be used to link drugs to other molecules. Finally, in the study of protein structure, it can be used to link proteins to other molecules.

Biochemical and Physiological Effects

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe has no known biochemical or physiological effects. As it is a small molecule, it is not expected to interact with proteins or other macromolecules in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its stability and reactivity. It is a water-soluble molecule, so it can be used in a variety of reactions without the need for additional solvents. It is also a reactive molecule, so it can be used in a variety of reactions, including peptide synthesis and bioconjugation reactions. The main limitation of using N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe in lab experiments is its cost. It is a relatively expensive molecule, so it may not be suitable for large-scale experiments.

Future Directions

The future of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is promising. It is a versatile molecule that can be used in a variety of applications. It is currently being used in peptide synthesis, bioconjugation reactions, drug discovery, and the study of protein structure. In the future, it is likely to be used in more applications, such as in the development of novel drugs and the study of enzyme structure and function. Additionally, it may be used in the development of novel materials and nanomaterials. Finally, it may be used in the development of novel diagnostic tools and imaging agents.

Synthesis Methods

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe is synthesized by a two-step process. First, the 9-fluorenylmethyloxycarbonyl (FMOC) group is attached to the amino acid isoleucine. This is done by reacting the FMOC group with an activated form of isoleucine, such as isoleucine-O-benzyl ester or isoleucine-O-t-butyl ester. The second step involves the N-methylation of the N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-isoleucine amideMe molecule using a methylating agent such as dimethylsulfate or methyl iodide.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-15(2)21(22(26)25(3)28-4)24-23(27)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,5,14H2,1-4H3,(H,24,27)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLSXHJKGMSGG-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.